N-(4-(benzyloxy)benzyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide
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Overview
Description
N-(4-(benzyloxy)benzyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide is a multifaceted organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyloxy)benzyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide involves a multi-step process:
Formation of Thiazole Ring: : Thiazoles are often synthesized using methods like the Hantzsch thiazole synthesis. This typically involves a reaction between a α-halocarbonyl compound and a thioamide under basic conditions.
Benzylation of Phenol: : The benzyloxybenzyl component is created by reacting benzyl chloride with 4-hydroxybenzyl alcohol in the presence of a base like potassium carbonate.
Amide Bond Formation: : The coupling of the synthesized intermediates is achieved through amidation, typically using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial synthesis of this compound would optimize the aforementioned laboratory methods for scalability. This would involve continuous flow reactors for improved yields and control over reaction parameters, as well as the use of advanced purification techniques like HPLC (High-Performance Liquid Chromatography).
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation at the thiazole ring, typically using agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reduction reactions can target the pyridine ring, using hydride donors like sodium borohydride (NaBH4).
Substitution: : Substitution reactions can occur at the benzyloxybenzyl moiety under appropriate electrophilic or nucleophilic conditions.
Common Reagents and Conditions
Oxidation: : m-CPBA in dichloromethane at 0-25°C.
Reduction: : NaBH4 in methanol at room temperature.
Substitution: : Halides or nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Reduced pyridine derivatives.
Substitution: : Various benzyloxy derivatives depending on the substituent.
Scientific Research Applications
N-(4-(benzyloxy)benzyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide exhibits utility across several domains:
Chemistry: : Acts as a versatile building block for the synthesis of more complex organic molecules.
Biology: : Shows potential as an enzyme inhibitor due to its thiazole ring.
Medicine: : Explored for its anti-inflammatory and anti-cancer properties owing to its ability to modulate specific biochemical pathways.
Industry: : Used as a precursor in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound's mechanism of action involves interaction with various molecular targets:
Molecular Targets: : It can bind to enzymes and receptors, modulating their activity. For instance, the thiazole ring is known to interact with kinase enzymes.
Pathways Involved: : It may influence signaling pathways like the MAPK (Mitogen-Activated Protein Kinase) cascade, leading to altered cellular responses.
Comparison with Similar Compounds
Compared to other thiazole-based compounds, N-(4-(benzyloxy)benzyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide stands out due to its unique structural features:
Unique Features: : The integration of a benzyloxybenzyl group confers additional stability and lipophilicity, enhancing its bioavailability.
Similar Compounds: : Examples include thiazole derivatives like 2-(4-aminophenyl)thiazoles and 2-(2-aminopyridin-4-yl)thiazoles.
Each of these facets contributes to the distinctiveness and versatility of this compound, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]-2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c29-23(14-20-17-31-24(27-20)28-22-8-4-5-13-25-22)26-15-18-9-11-21(12-10-18)30-16-19-6-2-1-3-7-19/h1-13,17H,14-16H2,(H,26,29)(H,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXPXIKRDRLXMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)CC3=CSC(=N3)NC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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